
5-Hydroxynaphthalene-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxynaphthalene-2,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a naphthalene ring, along with a hydroxyl group (-OH) at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxynaphthalene-2,3-dicarboxylic acid can be achieved through several methods:
Oxidation of Naphthalene Derivatives: One common method involves the oxidation of naphthalene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or alkaline conditions.
Hydrolysis of Naphthalene Derivatives: Another method involves the hydrolysis of naphthalene derivatives, such as naphthalene-2,3-dicarboxylic anhydride, in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxynaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxynaphthalene-2,3-dicarboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Hydroxynaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2,3-dicarboxylic acid: Lacks the hydroxyl group at the 5th position.
5-Hydroxynaphthalene-1,4-dicarboxylic acid: Has carboxyl groups at different positions on the naphthalene ring.
Uniqueness
5-Hydroxynaphthalene-2,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
60949-00-0 |
|---|---|
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
5-hydroxynaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-10-3-1-2-6-4-8(11(14)15)9(12(16)17)5-7(6)10/h1-5,13H,(H,14,15)(H,16,17) |
Clave InChI |
VRKXUYHSIZAWAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C(=C1)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


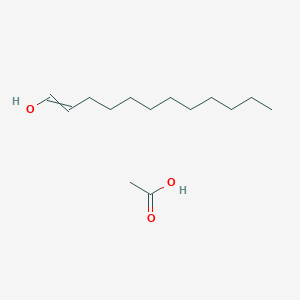

![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)


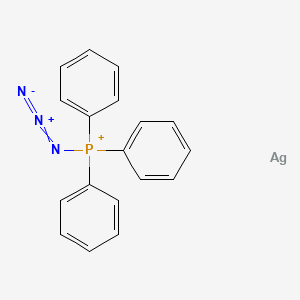
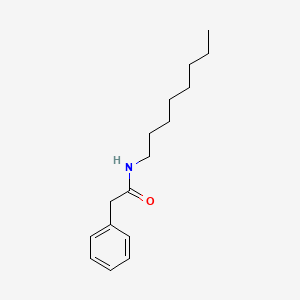

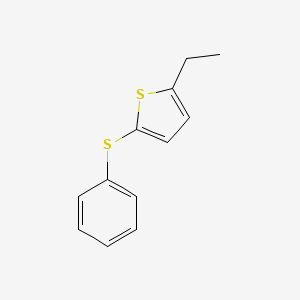
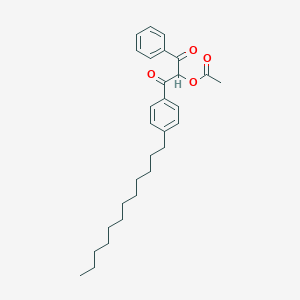
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
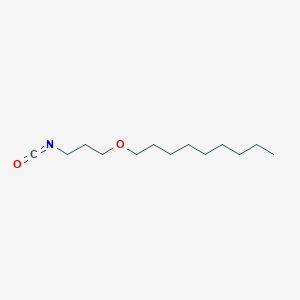
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
